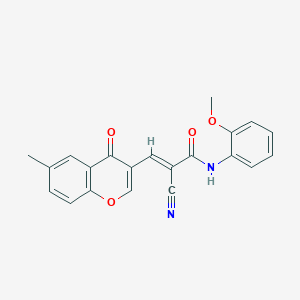![molecular formula C17H22N4O2S2 B5431358 4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. This compound is a potent inhibitor of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of HDACs and HSP90. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of HSP90 by this compound leads to the degradation of these client proteins, ultimately resulting in the suppression of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. Additionally, it has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can suppress tumor growth in various animal models of cancer. Furthermore, it has also shown potential as an anti-inflammatory and neuroprotective agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its potent inhibitory activity against HDACs and HSP90, its potential application in cancer treatment, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy, and its potential toxicity, which requires careful handling and administration.
Future Directions
There are several future directions for research on 4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide. Firstly, further optimization of the synthesis method is required to increase the yield and purity of the compound. Secondly, more studies are needed to elucidate the precise mechanism of action of this compound and its potential application in other diseases, such as neurodegenerative diseases and inflammatory disorders. Thirdly, the development of more potent and selective analogs of this compound is required to increase its efficacy and reduce its potential toxicity. Finally, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its suitability for clinical trials.
Synthesis Methods
The synthesis of 4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 5-(propylthio)-1,3,4-thiadiazol-2-amine with 4-(chloromethyl) morpholine and 4-aminobenzamide in the presence of a suitable base. The product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized and improved by various researchers to increase the yield and purity of the compound.
Scientific Research Applications
4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the growth and survival of cancer cells. Inhibition of these enzymes leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the suppression of tumor growth. Additionally, this compound has also shown potential as an anti-inflammatory and neuroprotective agent.
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-2-11-24-17-20-19-16(25-17)18-15(22)14-5-3-13(4-6-14)12-21-7-9-23-10-8-21/h3-6H,2,7-12H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSMEBANQZHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5431297.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide](/img/structure/B5431304.png)
![N-[(1,3-dimethyl-3-pyrrolidinyl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5431311.png)
![2-(1-pyrrolidinylcarbonyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5431322.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B5431330.png)
![7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B5431331.png)

![4-morpholin-4-yl-7-(pyrrolidin-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5431334.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5431335.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5431344.png)
![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)

![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)